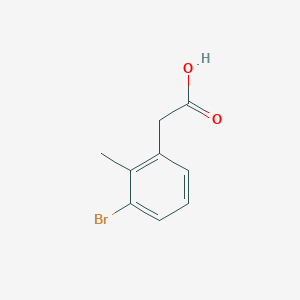

2-(3-Bromo-2-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENXZZOWZYNPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261618-03-4 | |

| Record name | 2-(3-bromo-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: Products may include alcohols or aldehydes.

Scientific Research Applications

Chemistry

-

Intermediate for Organic Synthesis :

- Used in the production of pharmaceuticals and agrochemicals.

- Serves as a building block for synthesizing more complex organic molecules.

-

Reactivity Studies :

- Undergoes various reactions such as substitution, oxidation, and reduction, allowing researchers to explore new synthetic pathways.

Biology

-

Enzyme Interaction Studies :

- Investigated for its ability to inhibit specific enzymes by binding to active sites, which can help elucidate metabolic pathways.

-

Antimicrobial Activity :

- Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Recent studies have highlighted the biological activities associated with 2-(3-bromo-2-methylphenyl)acetic acid:

- Antibacterial Activity : Effective against various strains, including E. coli.

| Activity Type | Pathogen | MIC (mg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.0195 |

| Antifungal | C. albicans | 0.0048 |

- Cytotoxicity : Studies indicate that brominated phenylacetic acids can inhibit cancer cell proliferation more effectively than their non-brominated counterparts.

Case Studies

-

Cytotoxicity Study :

- A study evaluated the cytotoxic effects of various brominated phenylacetic acids on cancer cell lines, revealing significant inhibition rates that correlated with the presence of bromine at specific positions on the aromatic ring.

-

Antimicrobial Evaluation :

- Research focused on the antimicrobial properties of halogenated phenylacetic acids demonstrated enhanced efficacy against both bacterial and fungal strains due to structural modifications.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)acetic acid depends on its specific application

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Metabolic Pathways: It may be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Brominated Phenylacetic Acids

Key Observations:

Substituent Effects on Geometry :

- Electron-withdrawing groups (e.g., Br) increase C–C–C angles (e.g., 121.5° in 2-(3-Bromo-4-methoxyphenyl)acetic acid vs. 118.2° for OCH₃) .

- Steric hindrance from methyl groups (e.g., in this compound) disrupts coplanarity, altering crystal packing .

Hydrogen Bonding :

Key Observations:

- Regioselectivity : Bromine addition is directed by existing substituents (e.g., methoxy groups favor para bromination in 4-methoxyphenylacetic acid) .

- Yield and Purity : 2-(3-Bromo-4-methoxyphenyl)acetic acid achieves 84% yield with high crystallinity, while 2-(2-Bromophenyl)acetic acid is reported with an R factor of 0.042, indicating precise structural refinement .

Biological Activity

2-(3-Bromo-2-methylphenyl)acetic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a bromo substituent on the aromatic ring and an acetic acid moiety. The compound's molecular formula is with a CAS number of 1261618-03-4. The presence of the bromine atom is significant as it often enhances biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves bromination of the corresponding 2-methylphenylacetic acid derivative. Various methods have been documented for the bromination process, which can be achieved using reagents such as bromine in acetic acid or via electrophilic aromatic substitution techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same class. For example, derivatives with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and inhibition of tubulin polymerization, suggesting that this compound may exhibit comparable effects due to its structural similarities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5g | A549 | 10.72 ± 1.03 |

| 5g | HeLa | 12.34 ± 0.76 |

The above table summarizes findings from related studies where compounds were evaluated for their cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant activity in some derivatives.

Antibacterial and Antifungal Activity

In addition to anticancer properties, compounds similar to this compound have shown antibacterial and antifungal activities. For instance, studies on halogenated phenylacetic acids have reported effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

| Activity Type | Pathogen | MIC (mg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.0195 |

| Antifungal | C. albicans | 0.0048 |

These findings underscore the broad-spectrum antimicrobial potential of halogenated derivatives, suggesting that further exploration of this compound could reveal similar benefits.

Case Studies

Several case studies have been conducted to evaluate the biological activity of phenylacetic acid derivatives:

- Cytotoxicity Study : A study evaluated various brominated phenylacetic acids for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the para position significantly enhanced cytotoxicity compared to their non-brominated counterparts.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of substituted phenylacetic acids, revealing that the presence of halogens increased efficacy against both bacterial and fungal strains.

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-2-methylphenyl)acetic acid, and what reaction conditions optimize yield?

The compound is synthesized via regioselective bromination of 2-methylphenylacetic acid using bromine (Br₂) in acetic acid under ambient conditions. Key parameters include slow addition of bromine (over 30 minutes) and stirring at room temperature for 60 minutes, yielding ~84% product . Purification via crystallization ensures high purity, critical for crystallographic studies.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., bromine and methyl groups). Single-crystal X-ray diffraction (using SHELXL ) resolves molecular geometry, including dihedral angles between substituents and the aromatic ring (e.g., acetic acid group tilted ~78° from the plane). Melting point analysis confirms purity .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8) motif ) dominate the crystal lattice. These interactions are analyzed using programs like ORTEP-3 to visualize displacement ellipsoids and refine thermal parameters.

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CH₃, COOH) impact molecular geometry and reactivity?

X-ray data reveals electron-withdrawing bromine increases adjacent C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe ). Computational modeling (DFT) can supplement experimental data to predict regioselectivity in further functionalization.

Q. What strategies resolve contradictions in crystallographic data between similar brominated phenylacetic acids?

Cross-validate using multiple refinement tools (e.g., SHELXTL vs. Olex2) and apply statistical tests (e.g., Prince & Nicholson ) to identify outliers. Compare hydrogen-bonding motifs and torsional angles with structurally analogous compounds .

Q. How can this compound serve as a building block in natural product synthesis?

It is a precursor in concise routes to antimitotic agents like Combretastatin A-4 via Perkin condensation/decarboxylation . Design multi-step reactions by leveraging the bromine atom for cross-coupling (e.g., Suzuki) and the acetic acid group for esterification.

Q. What experimental approaches optimize regioselectivity in bromination reactions of methyl-substituted phenylacetic acids?

Use directing groups (e.g., methoxy in 4-methoxyphenylacetic acid ) or Lewis acids to control bromine placement. Monitor reaction progress via TLC and HPLC to minimize di-/tri-substituted byproducts.

Q. Methodological Notes

- Synthesis Optimization : Bromine stoichiometry and reaction time are critical to avoid over-bromination .

- Crystallography : Refinement with SHELXL requires careful handling of H-atom parameters (riding models) and absorption corrections (e.g., SADABS) .

- Data Analysis : Compare C–C–C angles and hydrogen-bonding motifs with analogous structures (e.g., 3-Bromo-4-methoxyphenylacetic acid ) to validate electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.